N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a complex organic compound that features a benzodioxole ring fused with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide typically involves multi-step chemical processes. The initial step often includes the formation of the benzodioxole ring, which can be synthesized from catechol with disubstituted halomethanes . The quinoline derivative is then introduced through a series of reactions involving fluorination and phenylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or halogen groups.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, while the quinoline derivative can modulate various signaling pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: A structurally similar compound with an indole ring instead of a quinoline ring.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound featuring a benzodioxole ring fused with different functional groups.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is unique due to its combination of a benzodioxole ring with a fluorinated quinoline derivative
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c25-16-6-8-19-18(10-16)22(12-20(27-19)15-4-2-1-3-5-15)29-13-24(28)26-17-7-9-21-23(11-17)31-14-30-21/h1-12H,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXHUHDRRAMGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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